2-[2-[[(3S)-1-[8-[(4-tert-butyl-1,3-thiazol-2-yl)carbamoyl]-4-oxo-3-[(E)-2-(2H-tetrazol-5-yl)ethenyl]pyrido[1,2-a]pyrimidin-2-yl]piperidin-3-yl]oxycarbonylamino]ethyl-dimethylazaniumyl]acetate
Description
This compound is a structurally complex heterocyclic molecule featuring a pyrido[1,2-a]pyrimidin-2-yl core substituted with a 4-tert-butylthiazole carboxamide group, a tetrazole-linked ethenyl moiety, and a piperidin-3-yloxycarbonylamino-ethyl-dimethylazanium acetate side chain. Its stereochemistry at the piperidine ring (3S configuration) distinguishes it from closely related analogs, such as the 3R enantiomer described in . The molecule’s design integrates multiple pharmacophoric elements:
- Pyrido[1,2-a]pyrimidinone core: Known for binding to kinase and enzyme active sites, as seen in pyrido-pyrimidinone derivatives (e.g., kinase inhibitors in ) .
- Tetrazole group: Enhances metabolic stability and mimics carboxylic acid bioisosteres, critical in drug design .
- 4-tert-butylthiazole: A hydrophobic substituent that may improve target affinity or solubility .
The compound’s molecular formula is C₃₅H₄₁N₁₁O₆S, with an average mass of 767.84 g/mol and a monoisotopic mass of 767.29 g/mol .
Properties
Molecular Formula |
C31H39N11O6S |
|---|---|
Molecular Weight |
693.8 g/mol |
IUPAC Name |
2-[2-[[(3S)-1-[8-[(4-tert-butyl-1,3-thiazol-2-yl)carbamoyl]-4-oxo-3-[(E)-2-(2H-tetrazol-5-yl)ethenyl]pyrido[1,2-a]pyrimidin-2-yl]piperidin-3-yl]oxycarbonylamino]ethyl-dimethylazaniumyl]acetate |
InChI |
InChI=1S/C31H39N11O6S/c1-31(2,3)22-18-49-29(33-22)35-27(45)19-10-13-41-24(15-19)34-26(21(28(41)46)8-9-23-36-38-39-37-23)40-12-6-7-20(16-40)48-30(47)32-11-14-42(4,5)17-25(43)44/h8-10,13,15,18,20H,6-7,11-12,14,16-17H2,1-5H3,(H3-,32,33,35,36,37,38,39,43,44,45,47)/t20-/m0/s1 |
InChI Key |
RVJNIKFVEAWLQC-FQEVSTJZSA-N |
Isomeric SMILES |
CC(C)(C)C1=CSC(=N1)NC(=O)C2=CC3=NC(=C(C(=O)N3C=C2)/C=C/C4=NNN=N4)N5CCC[C@@H](C5)OC(=O)NCC[N+](C)(C)CC(=O)[O-] |
Canonical SMILES |
CC(C)(C)C1=CSC(=N1)NC(=O)C2=CC3=NC(=C(C(=O)N3C=C2)C=CC4=NNN=N4)N5CCCC(C5)OC(=O)NCC[N+](C)(C)CC(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D13-9001 involves the formation of a hydrophobic tert-butyl thiazolyl aminocarboxyl pyridopyrimidine moiety . The detailed synthetic route includes multiple steps, starting from the preparation of intermediate compounds, followed by coupling reactions and final purification . The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperature settings to ensure high yield and purity .
Industrial Production Methods
Industrial production of D13-9001 follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize impurities . Advanced techniques such as continuous flow synthesis and automated reactors are employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
D13-9001 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: Substitution reactions involving nucleophiles or electrophiles can lead to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles . The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and efficiency .
Major Products
The major products formed from these reactions include various derivatives of D13-9001 with modified functional groups, which can exhibit different biological activities .
Scientific Research Applications
D13-9001 has a wide range of scientific research applications:
Mechanism of Action
D13-9001 exerts its effects by binding tightly to a hydrophobic trap within the substrate-binding site of AcrB and MexB efflux pumps . This binding prevents the conformational changes required for the functional rotation mechanism of the pumps, thereby inhibiting their activity . The molecular targets include specific amino acid residues within the binding pocket, and the pathways involved are related to the efflux of antibiotics and other substrates .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations:
Stereochemical Differentiation : The query compound’s 3S configuration contrasts with the 3R enantiomer in , which may lead to differences in target binding or pharmacokinetics .
Substituent Diversity : The tetrazole-ethenyl group in the query compound is absent in fluorobenzisoxazole derivatives (), suggesting divergent mechanisms of action .
Key Findings:
- Synthetic Complexity : The query compound’s synthesis likely involves stereoselective piperidine formation and tetrazole cyclization, as seen in similar compounds .
- Stability : The tetrazole group improves metabolic stability compared to carboxylates but may introduce sensitivity to photodegradation .
Biological Activity
The compound 2-[2-[[[3S]-1-[8-[(4-tert-butyl-1,3-thiazol-2-yl)carbamoyl]-4-oxo-3-[(E)-2-(2H-tetrazol-5-yl)ethenyl]pyrido[1,2-a]pyrimidin-2-yl]piperidin-3-yl]oxycarbonylamino]ethyl-dimethylazaniumyl]acetate (commonly referred to as D13-9001) is a complex organic molecule with significant potential in medicinal chemistry. Its structure incorporates multiple functional groups, including a piperidine ring, a pyrido[1,2-a]pyrimidine moiety, and a thiazole ring. This article explores its biological activity, synthesis, and potential applications based on current research findings.
Structural Overview
The molecular formula of D13-9001 is , with a molecular weight of 693.8 g/mol. The compound's intricate structure is characterized by the following key features:
| Structural Feature | Description |
|---|---|
| Piperidine Ring | A saturated nitrogen-containing ring that may influence CNS activity. |
| Pyrido[1,2-a]pyrimidine | A heterocyclic structure known for potential anticancer properties. |
| Thiazole Ring | Associated with antimicrobial activity. |
Biological Activity
Preliminary studies suggest that compounds with similar structural features often exhibit a range of biological activities, including:
- Antimicrobial Activity : D13-9001 has shown potential in inhibiting bacterial efflux pumps such as AcrB and MexB, which are critical for bacterial resistance to antibiotics.
- Anticancer Properties : The pyrido[1,2-a]pyrimidine moiety is linked to various anticancer activities. Research indicates that derivatives of this structure can induce apoptosis in cancer cells .
- CNS Effects : The presence of the piperidine ring suggests possible effects on the central nervous system, warranting further investigation into its neuropharmacological properties.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of D13-9001 involves several steps that include the formation of hydrophobic tert-butyl thiazolyl aminocarboxyl pyridopyrimidine moieties. The synthetic routes are designed to optimize yield and minimize impurities while maintaining biological activity.
Key Steps in Synthesis:
- Formation of the thiazole ring through condensation reactions.
- Coupling with the piperidine derivative.
- Introduction of the dimethylazanium group to enhance solubility and bioavailability.
Case Studies
Several studies have evaluated the biological activity of D13-9001 and its derivatives:
Study 1: Antimicrobial Efficacy
A study assessed the compound's ability to inhibit various bacterial strains resistant to conventional antibiotics. Results indicated a significant reduction in bacterial viability at micromolar concentrations, suggesting its utility as a novel antimicrobial agent.
Study 2: Anticancer Activity
In vitro assays demonstrated that D13-9001 effectively inhibited the proliferation of several cancer cell lines, including breast and colon cancer cells. Mechanistic studies revealed that it induces cell cycle arrest and apoptosis through mitochondrial pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
